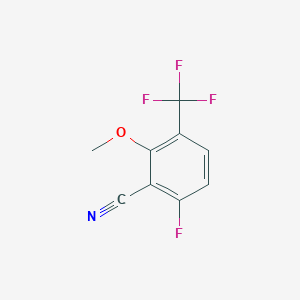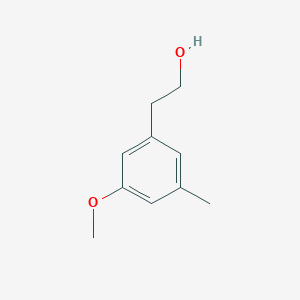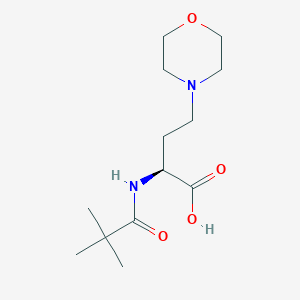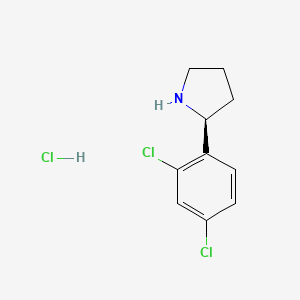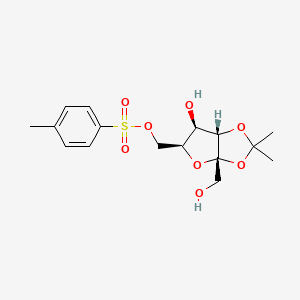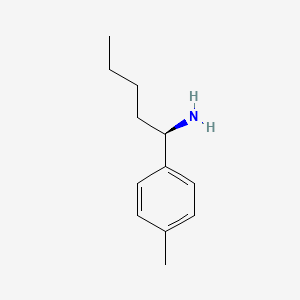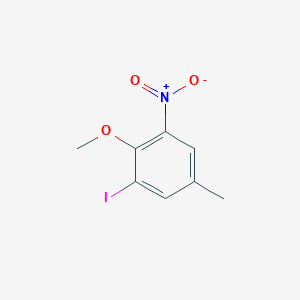
1-Iodo-2-methoxy-5-methyl-3-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-2-methoxy-5-methyl-3-nitrobenzene is an organic compound with the molecular formula C8H8INO3 It is a derivative of benzene, featuring iodine, methoxy, methyl, and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-2-methoxy-5-methyl-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 1-Iodo-2-methoxy-5-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure high purity of the final product. Techniques such as recrystallization and chromatography are often employed to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Iodo-2-methoxy-5-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, such as methoxy derivatives or cyano derivatives.
Reduction: 1-Iodo-2-methoxy-5-methyl-3-aminobenzene.
Oxidation: 1-Iodo-2-methoxy-5-methyl-3-nitrobenzoic acid.
Applications De Recherche Scientifique
1-Iodo-2-methoxy-5-methyl-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Iodo-2-methoxy-5-methyl-3-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy and methyl groups influence the compound’s lipophilicity and its ability to penetrate biological membranes. The iodine atom can participate in halogen bonding, affecting the compound’s binding affinity to specific targets .
Comparaison Avec Des Composés Similaires
1-Iodo-4-methoxy-2-nitrobenzene: Similar structure but with different substitution pattern.
1-Iodo-2-methoxy-4-methyl-3-nitrobenzene: Similar functional groups but different positions on the benzene ring.
Uniqueness: The presence of both electron-donating (methoxy and methyl) and electron-withdrawing (nitro and iodine) groups creates a unique electronic environment on the benzene ring, affecting its behavior in various chemical reactions .
Propriétés
Formule moléculaire |
C8H8INO3 |
|---|---|
Poids moléculaire |
293.06 g/mol |
Nom IUPAC |
1-iodo-2-methoxy-5-methyl-3-nitrobenzene |
InChI |
InChI=1S/C8H8INO3/c1-5-3-6(9)8(13-2)7(4-5)10(11)12/h3-4H,1-2H3 |
Clé InChI |
CVKRUNVCQRSMNG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)I)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate](/img/structure/B15200791.png)



